N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
The compound N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide features a complex heterocyclic scaffold combining a thiazolo[3,4-a]quinazoline core with a sulfanylidene (C=S) group at position 1, a methyl group at position 7, and a carboxamide-linked 2-methoxyphenyl substituent at position 2. The sulfanylidene moiety may enhance intermolecular interactions, such as hydrogen bonding or π-stacking, which could influence crystallization or target binding .
Synthetic routes for analogous compounds (e.g., thiadiazolo-triazinones) involve cyclization of thioxothiourea precursors or reactions with hydrazonoyl chlorides, often catalyzed by triethylamine . While direct synthesis data for this compound is absent, its structural features align with methodologies reported for related heterocycles.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-10-7-8-13-11(9-10)17(23)21-16-15(27-19(26)22(13)16)18(24)20-12-5-3-4-6-14(12)25-2/h3-9H,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSTNFZRLEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC=C4OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thioamide derivative under acidic conditions to form the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazoloquinazoline core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound belonging to the class of thiazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core structure with a methoxyphenyl substituent and a sulfanylidene group. Its molecular weight is approximately 397.47 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of thiazoloquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that similar thiazoloquinazolines can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range.
The biological activity of this compound is thought to involve multiple mechanisms:
- Kinase Inhibition : Similar compounds have been noted for their ability to inhibit various kinases, including DYRK1A and JAK3, which are involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to their cytotoxic effects.
Case Studies
In a comparative study on the anticancer efficacy of thiazoloquinazolines, researchers synthesized several derivatives and evaluated their cytotoxicity against a panel of tumor cell lines:
- Compound A : Exhibited potent activity against MCF-7 with an IC50 of 5.27 µM.
- Compound B : Showed moderate activity against HCT-116 with an IC50 of 9.16 µM.
These findings underscore the potential of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene derivatives as candidates for further development in cancer therapy.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves cyclocondensation of a thiazoloquinazoline precursor with a 2-methoxyphenylcarboxamide derivative. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., carbodiimides) in polar aprotic solvents like dimethylformamide (DMF) .
- Cyclization : Catalyzed by bases such as K₂CO₃ to promote heterocycle formation .
- Sulfanylidene introduction : Achieved via sulfurization reagents (e.g., Lawesson’s reagent) under inert conditions .
Q. How is the compound’s structural integrity confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents and verify regiochemistry (e.g., methoxy group at C2, methyl at C7) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What solvents and reaction conditions optimize its synthesis?
- Solvents : DMF or dioxane for solubility and reaction efficiency .
- Temperature : 80–100°C for cyclization; room temperature for coupling steps .
- Catalysts : ZnCl₂ may accelerate specific steps, though excess can lead to side reactions .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Target kinases or proteases due to the quinazoline core’s affinity for ATP-binding pockets .
- Cytotoxicity studies : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative activity .
Advanced Questions
Q. How do crystallographic methods resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Employ SHELXL for refinement to determine bond lengths, angles, and sulfanylidene conformation .
- Graph-set analysis : Map hydrogen-bonding patterns (e.g., N–H···O/S interactions) to understand packing motifs .
- Puckering parameters : Use Cremer-Pople coordinates to analyze nonplanarity in the thiazoloquinazoline ring .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Control for tautomerism : The sulfanylidene group may exist as thione/thiol tautomers, affecting binding; use NMR or computational studies to identify dominant forms .
- Standardize assay conditions : Fix variables like solvent (DMSO concentration) and cell passage number to reduce variability .
Q. How does the sulfanylidene group influence reactivity in derivatization?
- Nucleophilic substitution : The sulfur atom acts as a leaving group in alkylation reactions (e.g., with methyl iodide) .
- Oxidation susceptibility : Monitor for sulfoxide/sulfone formation under oxidative conditions (e.g., H₂O₂) via TLC or HPLC .
Q. What computational methods predict the compound’s pharmacophore?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfanylidene’s electron density) .
- Molecular docking : Simulate interactions with targets like EGFR kinase using AutoDock Vina; validate with MD simulations .
Q. How can synthetic byproducts be characterized and minimized?
- HPLC-MS : Detect and quantify impurities (e.g., des-methyl analogs) .
- Optimize stoichiometry : Reduce excess reagents to prevent side reactions (e.g., over-sulfurization) .
Q. What analytical techniques resolve stability issues in storage?
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess degradation at elevated temperatures .
- Light sensitivity : Store in amber vials under N₂; monitor via UV-Vis spectroscopy for absorbance shifts .
Data Contradiction Analysis
Q. Conflicting crystallographic data for similar compounds: How to reconcile?
Q. Divergent biological activity in analogous quinazolines: Mechanistic insights?
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays; modify substituents (e.g., methoxy → ethoxy) to reduce clearance .
- Membrane permeability : Use Caco-2 monolayers to evaluate efflux ratios; correlate with logP values .
Methodological Recommendations
- Crystallography : Always collect low-temperature (100 K) data to minimize thermal motion artifacts .
- Synthetic scale-up : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .
- Bioactivity validation : Pair in vitro assays with zebrafish models for rapid in vivo toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
